2-(3-PHENOXYANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE
Description
2-(3-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a phenoxyanilino group and a phenyl group attached to the indene-1,3-dione core
Properties
IUPAC Name |
2-(3-phenoxyanilino)-2-phenylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c29-25-23-16-7-8-17-24(23)26(30)27(25,19-10-3-1-4-11-19)28-20-12-9-15-22(18-20)31-21-13-5-2-6-14-21/h1-18,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLGCFCWLGCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione typically involves the condensation of 3-phenoxyaniline with 2-phenylindene-1,3-dione under specific reaction conditions. One common method involves the use of a solvent such as methanol, where the reactants are stirred and refluxed for several hours. The reaction progress is monitored using thin-layer chromatography (TLC) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyanilino group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indene derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, the compound’s phenoxyanilino group can participate in redox reactions, leading to the generation of reactive oxygen species that can further modulate cellular processes.
Comparison with Similar Compounds
2-(3-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(4-Chlorophenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione: Similar structure but with a chlorine substituent on the phenoxyanilino group.
This compound derivatives: Various derivatives with different substituents on the phenyl or indene rings.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
